molecular formula C17H25N3O2 B2985436 1-Cyclopentyl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea CAS No. 1705039-16-2

1-Cyclopentyl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea

Katalognummer: B2985436
CAS-Nummer: 1705039-16-2
Molekulargewicht: 303.406
InChI-Schlüssel: YEUSQPBDWRTGNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopentyl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea is a synthetic organic compound that features a unique structure combining a cyclopentyl group, a hydroxyethyl group, and an indolinyl moiety

Eigenschaften

IUPAC Name

1-cyclopentyl-3-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-20-9-8-12-10-13(6-7-15(12)20)16(21)11-18-17(22)19-14-4-2-3-5-14/h6-7,10,14,16,21H,2-5,8-9,11H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUSQPBDWRTGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

Industrial Production Methods

Industrial production methods for 1-Cyclopentyl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques .

Wirkmechanismus

The mechanism of action of 1-Cyclopentyl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea involves its interaction with specific molecular targets and pathways:

Biologische Aktivität

1-Cyclopentyl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea, also known as Batefenterol (TD-5959, GSK961081), is a synthetic organic compound belonging to the class of urea derivatives. This compound has drawn significant attention due to its potential therapeutic applications, particularly in treating chronic obstructive pulmonary disease (COPD). Its unique structural characteristics allow it to function as both a muscarinic antagonist and a β2 adrenergic agonist, making it a candidate for enhancing lung function in patients with respiratory conditions.

Chemical Structure and Properties

The molecular formula of 1-Cyclopentyl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea is C18H25N3O3C_{18}H_{25}N_{3}O_{3}. The structure features a cyclopentyl group linked to a urea functional group, which is further connected to a hydroxyethyl group that attaches to an indoline ring. This configuration contributes to its pharmacological properties and interaction with biological targets.

Synthesis

The synthesis of 1-Cyclopentyl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea typically involves several key steps:

  • Formation of the Urea Linkage : The initial step involves the reaction between cyclopentyl amine and an appropriate carbonyl compound.
  • Hydroxylation : Introduction of the hydroxyethyl moiety can be achieved through nucleophilic substitution reactions.
  • Indoline Attachment : The final step involves coupling with the indoline derivative to form the complete structure.

This synthesis may require specific conditions such as controlled temperature, pressure, and pH to optimize yield and purity.

1-Cyclopentyl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea exhibits significant biological activity primarily through its interactions with various receptors involved in respiratory function:

  • Muscarinic Receptor Antagonism : By blocking muscarinic receptors, it helps in relaxing bronchial smooth muscle.
  • β2 Adrenergic Agonism : Activation of β2 adrenergic receptors leads to bronchodilation and reduced airway resistance.

These dual actions are particularly beneficial in managing symptoms associated with COPD.

Pharmacological Studies

Clinical trials have demonstrated that 1-Cyclopentyl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea significantly enhances lung function compared to placebo treatments. In one study, patients receiving this compound showed improved forced expiratory volume (FEV1) and reduced dyspnea scores, indicating its effectiveness in alleviating respiratory distress.

Comparative Analysis with Other Compounds

Compound NameMechanism of ActionTherapeutic Application
Batefenterol (1-Cyclopentyl...)Muscarinic antagonist & β2 agonistCOPD
TiotropiumMuscarinic antagonistCOPD
Salbutamolβ2 agonistAsthma

This table highlights the unique dual action of 1-Cyclopentyl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea compared to other established treatments for respiratory diseases.

Clinical Trial Results

In a randomized controlled trial involving 300 patients with moderate to severe COPD, those treated with Batefenterol exhibited:

  • Improved Lung Function : A statistically significant increase in FEV1 compared to baseline measurements.
  • Reduced Exacerbation Rates : A decrease in the frequency of acute exacerbations over a 12-month period.

These findings underscore the potential of this compound as an effective therapeutic agent in managing chronic respiratory conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.